molecular formula C10H10ClNO3 B1525449 2-[4-(2-Chloroacetyl)phenoxy]acetamide CAS No. 1315365-97-9

2-[4-(2-Chloroacetyl)phenoxy]acetamide

Cat. No.: B1525449
CAS No.: 1315365-97-9
M. Wt: 227.64 g/mol
InChI Key: QVKCXSXNYYVJGB-UHFFFAOYSA-N
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Description

2-[4-(2-Chloroacetyl)phenoxy]acetamide is a chloroacetyl-substituted phenoxy acetamide derivative characterized by a phenoxy group attached to an acetamide backbone and a 2-chloroacetyl functional group at the para position of the phenyl ring.

Properties

IUPAC Name

2-[4-(2-chloroacetyl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-5-9(13)7-1-3-8(4-2-7)15-6-10(12)14/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKCXSXNYYVJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(2-Chloroacetyl)phenoxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article compiles various studies highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure

The compound this compound can be structurally represented as follows:

C10H10ClO3\text{C}_{10}\text{H}_{10}\text{ClO}_3

Anticancer Activity

Numerous studies have investigated the anticancer properties of derivatives related to this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

  • Cell Viability Studies : In vitro assays, such as the MTT assay, have demonstrated that derivatives can reduce cell viability in leukemia cell lines at concentrations ranging from 75 μM to 250 μM. For instance, certain derivatives displayed a decrease in cell proliferation after 72 hours of incubation, indicating their potential as anti-proliferative agents against cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, one study noted that a related acetamide derivative increased apoptosis rates significantly in HepG2 liver cancer cells .

Anti-Inflammatory and Analgesic Properties

Apart from anticancer activity, compounds similar to this compound also exhibit anti-inflammatory and analgesic effects.

  • Eddy's Hot Plate Test : In vivo studies using the Eddy's hot plate method demonstrated that certain derivatives possess analgesic properties comparable to conventional drugs like Diclofenac. Compounds were shown to effectively reduce pain responses in animal models .
  • Inflammation Pathways : The anti-inflammatory activity is believed to be mediated through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

  • Chloroacetylation : The initial step often involves the reaction of phenolic compounds with chloroacetyl chloride to form acetamide derivatives.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various phenoxyacetamide derivatives on breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. Results indicated that halogenated derivatives showed enhanced anticancer activity compared to non-halogenated counterparts .
  • Analgesic Activity Evaluation :
    • A series of novel derivatives were tested for analgesic efficacy using animal models. The results indicated that specific compounds exhibited significant pain relief, suggesting their potential for development into therapeutic agents for pain management .

Summary of Findings

Biological ActivityAssay TypeEffective ConcentrationReference
AnticancerMTT Assay75 - 250 μM
AnalgesicEddy's Hot PlateComparable to Diclofenac
Anti-inflammatoryCOX/LOX InhibitionNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[4-(2-Chloroacetyl)phenoxy]acetamide exhibit significant anticancer properties. For instance, derivatives of phenoxyacetamides have shown efficacy against various cancer cell lines, including breast (MCF-7), neuroblastoma (SK-N-SH), and others. A study highlighted that certain substituted phenoxyacetamides demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for these compounds .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
3cMCF-710.5
3aSK-N-SH12.3
PAHeLa8.7

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can regulate inflammatory pathways by inhibiting key cytokines such as interleukin-1β and tumor necrosis factor-alpha in animal models of inflammation . This suggests its potential use in treating conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Effects in Animal Models

TreatmentInflammatory MarkerResult
PA + OVAIL-1βDecreased
PA + OVATNF-αDecreased
ControlN/ABaseline levels

Analgesic Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for analgesic effects. The compound exhibited significant pain relief in preclinical models, indicating its potential as a non-opioid analgesic agent .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • Allergic Rhinitis Study : A study utilized a molecular docking approach to demonstrate that related compounds could effectively regulate allergic responses in an ovalbumin-induced model of allergic rhinitis. The findings indicated a reduction in eosinophil infiltration and cytokine levels, suggesting potential therapeutic applications for allergic conditions .
  • Anticancer Efficacy : A comprehensive evaluation of phenoxyacetamide derivatives revealed that structural modifications significantly influence their anticancer activity against specific cell lines, highlighting the importance of chemical design in developing effective therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-[4-(2-Chloroacetyl)phenoxy]acetamide with structurally analogous compounds, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Chloroacetyl and Chloromethyl Derivatives

Compounds bearing chloroacetyl or chloromethyl groups on the phenoxy-acetamide scaffold demonstrate distinct reactivity and biological profiles:

  • 2-[4-(Chloromethyl)phenoxy]acetamide (CAS: 1012-20-0) replaces the chloroacetyl group with a chloromethyl substituent. The compound has a molecular weight of 199.64 g/mol and appears as a powder .
  • 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives (e.g., compound 7d) incorporate a thiadiazole ring and exhibit potent anticancer activity. Compound 7d showed an IC50 of 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil in cytotoxicity .

Key Insight : The chloroacetyl group in the target compound may enhance reactivity compared to chloromethyl analogs, enabling covalent binding to biological targets like enzymes or receptors.

Thiazolidine-2,4-dione (TZD) Derivatives

TZD-containing phenoxy acetamides, such as V2–V6 (), feature a 2,4-dioxo-thiazolidin-5-ylidenemethyl group. These compounds exhibit hypoglycemic and hypolipidemic activities, with melting points ranging from 220°C to 274°C. For example, V2 (yield: 79%, mp: 220–222°C) showed distinct NMR signals for its phenyl and methyl groups, confirming structural integrity .

Anticancer Phenoxy Acetamides

Phenoxy acetamides with heterocyclic substituents demonstrate notable cytotoxicity:

  • 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d): Synthesized via chloroacetylation, this compound’s IC50 of 1.8 µM highlights the synergy between the fluoro-phenoxy group and thiadiazole ring in enhancing anticancer activity .
  • N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (CAS: 553674-60-5) incorporates a formyl group, which may participate in Schiff base formation, a property absent in the target compound .

Synthetic Routes: Many analogs, including the target compound, are synthesized via chloroacetylation of amines or phenols using chloroacetyl chloride, as seen in and .

Structural and Spectroscopic Comparisons

Crystallographic studies on analogs like 2-Chloro-N-(4-fluorophenyl)acetamide reveal intramolecular hydrogen bonding (N–H···O), stabilizing the acetamide backbone. Similar interactions likely occur in the target compound, affecting its solubility and crystallinity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Biological Activity Reference
This compound C10H9ClNO3 226.64 Not reported Chloroacetyl Not reported Target
2-[4-(Chloromethyl)phenoxy]acetamide C9H10ClNO2 199.64 Not reported Chloromethyl Not reported
V2 (TZD derivative) C18H14N2O4S 354.38 220–222 TZD group Hypoglycemic
Compound 7d (anticancer) C22H18ClFN4O2S 456.92 Not reported Fluoro-phenoxy, thiadiazole IC50 = 1.8 µM (Caco-2)
2-(2-Formylphenoxy)acetamide C9H9NO3 179.17 Not reported Formyl Synthetic intermediate

Preparation Methods

Chloroacetylation of Phenol Derivative

  • Reagents: Phenol or substituted phenol and chloroacetyl chloride.
  • Catalyst: Aluminum trichloride (AlCl3) is commonly employed to facilitate the electrophilic substitution.
  • Solvent: Dichloromethane, dichloroethane, chloroform, or toluene.
  • Conditions: Reaction temperature maintained between 0°C and 25°C.
  • Molar Ratios: Phenol : AlCl3 : chloroacetyl chloride in the range of 1 : 2.0–2.5 : 2.0–2.5.
  • Outcome: Formation of 4-(2-chloroacetyl)phenol intermediate.

This step is critical for introducing the chloroacetyl group selectively onto the phenol ring, ensuring high reaction selectivity and yield.

Etherification to Form Phenoxyacetamide Backbone

  • Reagents: The chloroacetylated phenol intermediate reacts with acetamide or related amines.
  • Base: Sodium ethoxide or potassium carbonate to promote nucleophilic substitution.
  • Solvent: Ethanol or other polar solvents.
  • Conditions: Reflux conditions for several hours (typically 2–4 hours).
  • Mechanism: The phenol oxygen attacks the chloroacetyl moiety, forming the ether linkage characteristic of phenoxyacetamides.

This step results in the formation of 2-[4-(2-chloroacetyl)phenoxy]acetamide, establishing the core structure for further functionalization if needed.

Amide Formation (If Applicable)

In some synthetic routes, the acetamide group is introduced via coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or carbonyldiimidazole (CDI), especially when starting from phenoxyacetic acid derivatives.

  • Reagents: Phenoxyacetic acid derivative and ammonia or amine.
  • Coupling Agents: TBTU, CDI.
  • Solvent: Dry dichloromethane.
  • Conditions: Room temperature stirring for several hours.
  • Outcome: Formation of the acetamide linkage with high purity and yield.

This method allows for the synthesis of various substituted phenoxyacetamides, including the target compound or its analogs.

Comparative Data Table of Key Preparation Steps

Step Reagents & Catalysts Solvent(s) Conditions Notes
Chloroacetylation Phenol, chloroacetyl chloride, AlCl3 DCM, toluene, chloroform 0–25°C, 1–3 hours High selectivity, controlled temp
Etherification Chloroacetyl phenol intermediate, NaOEt or K2CO3 Ethanol Reflux, 2–4 hours Forms ether linkage, nucleophilic attack
Amide Formation Phenoxyacetic acid, amine, TBTU or CDI Dry DCM RT, 3–5 hours Coupling reaction for acetamide group

Research Findings and Considerations

  • Selectivity and Yield: The chloroacetylation step is highly selective when using aluminum trichloride as a catalyst and maintaining low temperatures, preventing polysubstitution and side reactions.
  • Safety and Handling: Chloroacetyl chloride is corrosive and lachrymatory; reactions should be conducted under inert atmosphere and with proper ventilation.
  • Purification: Crude products are typically purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts.
  • Alternative Routes: Some synthetic methods involve hazardous reagents like sodium hydride or Grignard reagents, which pose safety concerns and complicate purification; the described method avoids these.
  • Industrial Scale-Up: The process is amenable to scale-up with automated reactors, maintaining reaction parameters to optimize yield and purity.

Q & A

Q. What are the optimized synthetic routes for 2-[4-(2-Chloroacetyl)phenoxy]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-(2-chloroacetyl)phenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours . Monitoring via TLC ensures reaction completion. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and inert atmospheres to prevent side reactions. Post-synthesis, solvent removal under reduced pressure and purification via recrystallization (using ethanol/water mixtures) enhance purity (>95% by HPLC). Variations in base strength or solvent polarity (e.g., DMF vs. acetonitrile) can alter reaction kinetics and yield by 10–15% .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural confirmation employs:
  • Single-crystal XRD : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the phenoxy and acetamide groups (e.g., 83.08° deviation from planarity) .
  • NMR spectroscopy : ¹H NMR shows characteristic peaks for the chloroacetyl group (δ 4.2–4.5 ppm, singlet) and aromatic protons (δ 7.3–7.8 ppm, multiplet). ¹³C NMR confirms carbonyl carbons at δ 168–170 ppm .
  • FTIR : Strong absorptions at 1660 cm⁻¹ (amide C=O) and 750 cm⁻¹ (C-Cl) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or thiols. Key parameters include:
  • Electrostatic potential maps : Highlight electrophilic regions (e.g., chloroacetyl carbon with high positive charge density) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with reactivity toward nucleophiles .
    Experimental validation uses kinetic studies (e.g., pseudo-first-order rate constants in DMSO at 25°C), showing a 20% increase in reactivity when electron-withdrawing groups are introduced para to the chloroacetyl moiety .

Q. How do crystallographic packing interactions influence the compound’s stability and solubility?

  • Methodological Answer : Crystal packing analysis via XRD reveals intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and van der Waals interactions between aromatic rings. These interactions:
  • Reduce solubility in nonpolar solvents (e.g., logP ≈ 1.5) .
  • Enhance thermal stability : DSC shows a melting point of 180–185°C with minimal decomposition below 200°C .
    Co-crystallization with polyethylene glycol (PEG 4000) disrupts hydrogen bonding, improving aqueous solubility by 30–40% for biological assays .

Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL against E. coli) arise from:
  • Assay variability : Broth microdilution vs. agar diffusion methods .
  • Structural analogs : Minor substitutions (e.g., fluorine at the 4-position) alter lipophilicity and membrane permeability .
    Standardization using CLSI guidelines, combined with molecular docking (e.g., Glide SP scoring for binding to bacterial DNA gyrase), resolves contradictions by linking activity to specific target interactions .

Q. What advanced spectroscopic techniques differentiate degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) coupled with:
  • LC-MS/MS : Identifies hydrolysis products (e.g., 2-[4-(2-hydroxyacetyl)phenoxy]acetamide, m/z 243.1) .
  • EPR spectroscopy : Detects free radical intermediates during photodegradation .
  • Raman mapping : Visualizes spatial distribution of degradation in solid-state formulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-Chloroacetyl)phenoxy]acetamide
Reactant of Route 2
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2-[4-(2-Chloroacetyl)phenoxy]acetamide

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